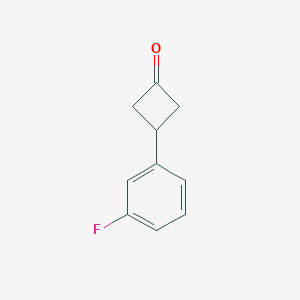
3-(3-Fluorophenyl)cyclobutanone
概要
説明
3-(3-Fluorophenyl)cyclobutanone is an organic compound featuring a cyclobutanone ring substituted with a 3-fluorophenyl group
科学的研究の応用
3-(3-Fluorophenyl)cyclobutanone has several applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)cyclobutanone typically involves [2+2] cycloaddition reactions, which are the primary method for constructing cyclobutane rings . One common approach is the cycloaddition of alkenes with ketenes or other suitable partners under controlled conditions. For instance, the reaction of 3-fluorostyrene with ketene in the presence of a catalyst can yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale [2+2] cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure, which are crucial for the efficient synthesis of cyclobutanone derivatives .
化学反応の分析
Types of Reactions
3-(3-Fluorophenyl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Fluorophenylacetic acid or other carboxylic acids.
Reduction: 3-(3-Fluorophenyl)cyclobutanol.
Substitution: Various substituted fluorophenyl derivatives.
作用機序
The mechanism of action of 3-(3-Fluorophenyl)cyclobutanone involves its interaction with molecular targets through its cyclobutanone and fluorophenyl moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of target molecules and pathways .
類似化合物との比較
Similar Compounds
Cyclobutanone: A simpler analog without the fluorophenyl group.
3-Phenylcyclobutanone: Similar structure but lacks the fluorine atom.
3-(4-Fluorophenyl)cyclobutanone: Similar but with the fluorine atom in a different position on the phenyl ring.
Uniqueness
3-(3-Fluorophenyl)cyclobutanone is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development .
特性
IUPAC Name |
3-(3-fluorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNVADXYZQCCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303878 | |
| Record name | 3-(3-Fluorophenyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080636-45-8 | |
| Record name | 3-(3-Fluorophenyl)cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080636-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


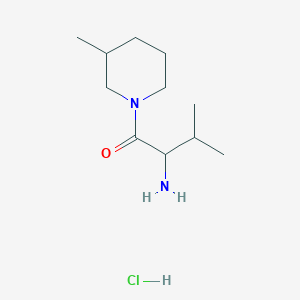
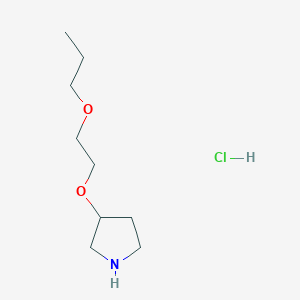
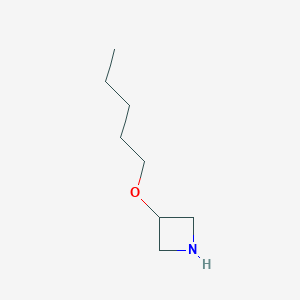
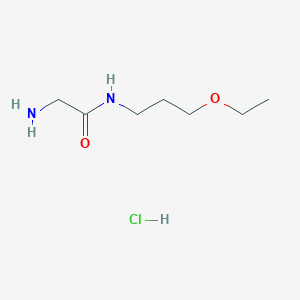
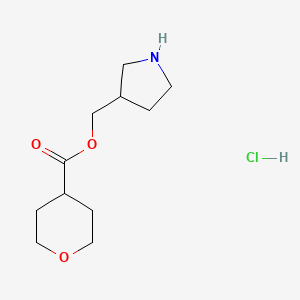
![4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1439880.png)
![4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439883.png)
![3-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439884.png)
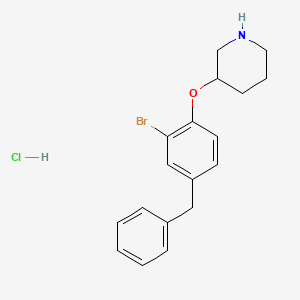
![Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439887.png)
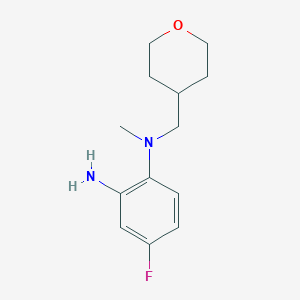
![4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439891.png)
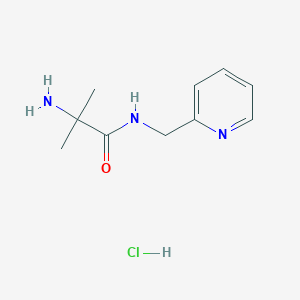
![3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1439895.png)
